REACTION_CXSMILES
|
NC(CCCCCCCCC(N)CCC)CCC.C(C1CC=CCCC=CCC(CCC)N=N1)CC.[CH2:37]([CH:46]1[CH2:57][CH:56]=[CH:55][CH2:54][CH2:53][CH:52]=[CH:51][CH2:50][CH:49]([CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH3:66])[N:48]=[N:47]1)[CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45]>>[NH2:47][CH:46]([CH2:57][CH2:56][CH2:55][CH2:54][CH2:53][CH2:52][CH2:51][CH2:50][CH:49]([NH2:48])[CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH3:66])[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45]
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Name
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( a )
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
NC(CCC)CCCCCCCCC(CCC)N
|
Name
|
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
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Quantity
|
942 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1N=NC(CC=CCCC=CC1)CCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)C1N=NC(CC=CCCC=CC1)CCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC(CCCCCCCCC)CCCCCCCCC(CCCCCCCCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.4 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |